Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to the 6-fluoro-4-methylpyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate typically involves the reaction of 6-fluoro-4-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and carbamate groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-methylpyridin-3-yl)carbamate
- Tert-butyl (6-trifluoromethylpyridin-3-yl)carbamate
- Tert-butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness
Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15FN2O2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(6-fluoro-4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
BTQZHUZEYBQAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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